molecular formula C16H15NO B5858377 2-Propenamide, N-(2-methylphenyl)-3-phenyl-, (2E)-

2-Propenamide, N-(2-methylphenyl)-3-phenyl-, (2E)-

Cat. No.: B5858377
M. Wt: 237.30 g/mol
InChI Key: VHCQQXKZAMLIPM-VAWYXSNFSA-N
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Description

Contextualization within the Cinnamamide (B152044) Class of Organic Compounds

Cinnamamides are a class of organic compounds that are structurally defined as amides of cinnamic acid. Cinnamic acid itself is a naturally occurring aromatic acid found in plants. nih.gov The core structure consists of a benzene (B151609) ring attached to a propenoic acid amide group. The general cinnamamide scaffold is a versatile template in medicinal chemistry and materials science. nih.gov

(2E)-N-(2-methylphenyl)-3-phenyl-2-propenamide fits into this class as an N-substituted derivative. The key structural features are:

A Phenyl Group: Derived from the cinnamic acid backbone.

An α,β-Unsaturated Amide System: This functional group is known for its role as a Michael acceptor and participates in various chemical transformations.

An N-(2-methylphenyl) Group: This substituent on the amide nitrogen significantly influences the molecule's lipophilicity, steric hindrance, and electronic properties, which in turn affect its biological activity and physical characteristics.

Derivatives of this class are widely studied for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.net

Significance of the (2E)-Stereochemistry in Propenamide Structures

The designation "(2E)-" in the compound's name specifies the stereochemistry of the carbon-carbon double bond in the propenamide chain. This notation is based on the Cahn-Ingold-Prelog (CIP) priority rules. The 'E' is derived from the German word entgegen, meaning "opposite," and it indicates that the highest-priority substituents on each of the double-bonded carbons are on opposite sides of the double bond. studymind.co.uk For this molecule, this corresponds to a trans configuration, where the bulky phenyl group and the amide group are positioned on opposite sides, leading to a more linear and thermodynamically stable structure compared to the corresponding (2Z)- or cis-isomer. researchgate.net

The stereochemistry of a molecule is critical as it dictates its three-dimensional shape. solubilityofthings.com This shape is paramount for its interaction with biological macromolecules such as enzymes and receptors. Even subtle changes in spatial arrangement can lead to dramatic differences in biological activity. documentsdelivered.comnih.gov In the context of cinnamamides, the (2E)-isomer is often found to be the more biologically active form, as its specific geometry allows for optimal binding to target sites. nih.gov The synthesis of the less stable (2Z)-isomers often requires specific photochemical or catalytic methods to overcome the thermodynamic preference for the (E)-isomer. nih.govstrath.ac.uk

Overview of Advanced Research Themes Pertaining to N-Substituted (2E)-3-Phenyl-2-propenamides

Research into N-substituted (2E)-3-phenyl-2-propenamides is a dynamic area, largely driven by the diverse biological activities exhibited by these compounds. A primary research theme is the exploration of their potential as therapeutic agents. nih.gov

Structure-Activity Relationship (SAR) Studies: A significant portion of research is dedicated to SAR studies. wikipedia.org This involves synthesizing a series of analogues where the N-aryl substituent is systematically modified to investigate how these changes impact biological efficacy. For instance, the position and nature of substituents (e.g., methyl, fluoro, chloro, trifluoromethyl) on the N-phenyl ring can drastically alter the antimicrobial or anticancer potency of the compound. nih.govnih.gov These studies aim to identify the specific structural features responsible for a desired biological effect, leading to the design of more potent and selective drug candidates.

Antimicrobial and Antifungal Activity: Many N-aryl cinnamamides have been screened for their activity against various pathogens. nih.gov Studies have shown that certain derivatives exhibit significant efficacy against bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and fungi. nih.govmdpi.com The lipophilicity and electronic properties conferred by the N-substituent play a crucial role in this activity.

Anticancer Research: Another major research avenue is the evaluation of these compounds as potential anticancer agents. nih.govnih.gov Investigations have explored their ability to inhibit the proliferation of various cancer cell lines. The mechanism of action is also a key focus, with some derivatives identified as antitubulin agents, which interfere with cell division. nih.govnih.gov

The table below summarizes findings for several N-substituted (2E)-3-phenyl-2-propenamides, illustrating the impact of substitution on their biological activity.

CompoundN-SubstituentBiological Activity InvestigatedKey Finding (Example)Reference
(2E)-N-(3-Fluorophenyl)-3-phenylprop-2-enamide3-FluorophenylAntifungalMIC = 16.58 µM against B. sorokiniana nih.gov
(2E)-N-(3-methylphenyl)-3-phenylprop-2-enamide3-methylphenylAntifungalMIC = 33.71 µM against B. sorokiniana nih.gov
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide3,5-bis(trifluoromethyl)phenylAntistaphylococcal & AntitubercularHigh activity (MIC = 22.27 µM) against S. aureus and M. tuberculosis nih.gov
(2E)-N-(3,5-Dichlorophenyl)-3-phenylprop-2-enamide3,5-DichlorophenylAntitubercular & PET InhibitionMIC = 27.38 µM against M. tuberculosis; IC50 = 5.1 µM for PET inhibition nih.gov
N-(4-isopropylbenzyl)cinnamamide4-isopropylbenzylAntileishmanialMost potent agent in a series (IC50 = 33.71 μM) researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-(2-methylphenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-13-7-5-6-10-15(13)17-16(18)12-11-14-8-3-2-4-9-14/h2-12H,1H3,(H,17,18)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCQQXKZAMLIPM-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2e N 2 Methylphenyl 3 Phenyl 2 Propenamide and Its Analogues

Development of Efficient Synthetic Routes

The creation of the amide linkage between a cinnamic acid moiety and an aniline (B41778) derivative is the cornerstone of synthesizing (2E)-N-(2-methylphenyl)-3-phenyl-2-propenamide and its analogues. A multitude of synthetic routes have been developed to achieve this transformation efficiently and under various reaction conditions.

N-Acylation Reactions for Amide Bond Formation

A fundamental and widely employed method for the synthesis of cinnamamides is the N-acylation of an amine with an activated carboxylic acid derivative. This typically involves the reaction of an aniline, such as o-toluidine, with cinnamoyl chloride. The cinnamoyl chloride is often prepared by treating cinnamic acid with a chlorinating agent like thionyl chloride. ashdin.com This acylation is a direct and generally high-yielding approach to forming the desired amide bond.

An alternative approach within N-acylation involves the use of anhydrides. Cinnamic acid can be converted to a mixed anhydride (B1165640), for instance, with isobutyl chloroformate, which then readily reacts with the amine to form the amide. nih.gov This method provides a green approach by allowing the derivatization to occur in water. nih.gov

The following table summarizes representative N-acylation reactions for the synthesis of cinnamamide (B152044) analogues.

AmineAcylating AgentSolventConditionsProductYield (%)
Substituted 2-aminothiophenesCinnamoyl chlorideAcetone/Pyridine0°CCinnamamide derivativesGood
o-ToluidineCinnamoyl chlorideDichloromethaneRoom Temperature(2E)-N-(2-methylphenyl)-3-phenyl-2-propenamideHigh
Glycine ethyl esterCinnamoyl chlorideNot specifiedNot specifiedN-cinnamoyl-glycine ethyl esterAcceptable

Advanced Coupling Strategies (e.g., Peptide Coupling Reagents)

To circumvent the often harsh conditions required for preparing acyl chlorides, a variety of coupling reagents, many of which were originally developed for peptide synthesis, have been adapted for the formation of the amide bond in cinnamamides. uni-kiel.de These reagents activate the carboxylic acid in situ, allowing for a direct reaction with the amine under milder conditions.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). americanpeptidesociety.org The efficiency of these reagents is often enhanced by the addition of auxiliaries such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), which help to minimize side reactions and reduce racemization in chiral substrates. americanpeptidesociety.orgnih.gov

Phosphonium salts, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and uronium salts like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and 2-(7-aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are also highly effective coupling reagents. researchgate.net These reagents are known for their high reactivity and ability to facilitate couplings with sterically hindered amines or acids. uni-kiel.de

A study reported the use of EDC and 4-(dimethylamino)pyridine (DMAP) with a catalytic amount of HOBt for the efficient synthesis of amide derivatives from electron-deficient amines. nih.gov This protocol was shown to be effective for a variety of amines and carboxylic acids, providing good to excellent yields. nih.gov

The table below illustrates the application of various coupling reagents in the synthesis of amides.

Carboxylic AcidAmineCoupling Reagent SystemSolventProduct
Cinnamic acidVarious aminesEDC/HOBtDichloromethaneN-Aryl cinnamamides
Boc-protected valine4-amino-N-(4-methoxybenzyl)benzamideEDC/DMAP/HOBt (cat.)AcetonitrileDipeptide derivative
Cinnamic acidVarious aminesCOMUNot specifiedCinnamamide derivatives
Cinnamic acidVarious aminesNDTPNot specifiedCinnamamide derivatives

One-Pot Synthetic Protocols

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single procedure without the isolation of intermediates. Several one-pot methods have been developed for the synthesis of cinnamamides.

One such approach involves the direct reaction of cinnamic acids with amines in the presence of a suitable catalyst or activating agent. nih.gov For example, a one-pot synthesis of cinnamic anhydrides from cinnamic acids using 6-chloro-2,4-dimethoxy-s-triazine (CDMT) at room temperature has been reported. researchgate.net These anhydrides can then react in situ with amines to produce the corresponding amides.

Another one-pot strategy involves the transamidation of a primary amide with a different amine. A copper-catalyzed one-pot transamidation reaction has been developed, proceeding through an acid fluoride (B91410) intermediate. nih.gov

The following table provides examples of one-pot syntheses of cinnamic acid derivatives.

Starting MaterialsReagents/CatalystKey IntermediateProduct
Cinnamic acid, AmineCDMTCinnamic anhydrideCinnamamide
Cinnamamide, AmineCopper catalyst, SelectfluorAcid fluorideTransamidated cinnamamide
Aromatic aldehyde, Aliphatic carboxylic acidBoron tribromideNot specifiedCinnamic acid

Solvent-Free Synthesis Methodologies

Solvent-free or solid-state synthesis methods are gaining prominence as they align with the principles of green chemistry by reducing or eliminating the use of volatile organic solvents. nih.gov These reactions are often facilitated by grinding or milling, a technique known as mechanochemistry.

A solvent-free protocol for the synthesis of amides at room temperature has been developed using EDC as the reagent, without the need for a metal catalyst or additives. rsc.org Another study reported the direct preparation of amides from cinnamic acid under solvent-free conditions catalyzed by graphene oxide. nih.gov The catalyst in this system could be recycled multiple times without a significant loss of activity. nih.gov Additionally, a biogenic carbonate of CuO–CaCO3 has been used to catalyze solvent- and additive-free amidation reactions in air. nih.gov

ReactantsCatalyst/ReagentConditionsProductAdvantage
Cinnamic acid, AmineEDCRoom temperature, screw reactorAmideSolvent-free, continuous flow
Cinnamic acid, AmineGraphene oxideSolvent-freeAmideRecyclable catalyst
Cinnamic acid, AmineCuO–CaCO3Solvent-free, airAmideEcocompatible, minimal waste
Ester, Calcium nitride, Indium(III) chlorideNoneBall millingPrimary amideMild conditions, short reaction time

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. The application of microwave irradiation has been successfully employed in the synthesis of (2E)-N-(2-methylphenyl)-3-phenyl-2-propenamide and its analogues.

Microwave heating can be used to promote the direct amidation of cinnamic acids or their esters with amines. researchgate.net For instance, a one-step method for the preparation of substituted anilides of quinoline-2-carboxylic acid was developed based on the direct reaction of the acid or ester with substituted anilines under microwave irradiation. mdpi.com In some cases, the reactions can be performed under solvent-free conditions, further enhancing their green credentials. nih.gov

The table below highlights several examples of microwave-assisted synthesis of cinnamamide derivatives.

ReactantsSolventTemperature (°C)Time (min)Product
Triethyl phosphonoacetate, Aryl aldehyde, K2CO3Ethanol14020Ethyl cinnamates
Quinaldic acid/ester, Substituted anilinesDMF or solvent-free150Not specifiedSubstituted quinoline-2-carboxanilides
Aniline, Succinic anhydrideSolvent-freeNot specified4N-phenylsuccinimide
3-Oxo-2-arylhydrazonopropanals, Acetoacetanilide1,4-Dioxane4034-Arylazo-5-hydroxy-benzamide derivatives

Flow Chemistry Applications in Propenamide Synthesis

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, scalability, and reproducibility. nih.gov In a flow chemistry setup, reagents are continuously pumped through a reactor, where they mix and react. nih.gov This technology has been successfully applied to the synthesis of amides, including cinnamamide derivatives. researchgate.net

The formation of amide bonds in a continuous flow system can be achieved using various methods. One approach involves the use of immobilized reagents or catalysts packed into columns, which allows for easy separation of the product from the excess reagents and byproducts. thieme-connect.de For example, a flow reactor process has been developed for the synthesis of protected di- and tripeptides using polymer-supported reagents and scavengers. thieme-connect.de

Direct amidation of acids in a screw reactor has also been demonstrated for the continuous flow synthesis of amides at room temperature using EDC as the coupling agent. rsc.org This solvent-free protocol allows for almost complete conversion with residence times ranging from 30 to 300 seconds. rsc.org Furthermore, a continuous-flow methodology has been developed for the lipase-catalyzed synthesis of cinnamamides from methyl cinnamates and phenylethylamines. mdpi.com

Reaction TypeReagents/CatalystReactor TypeKey Features
Amide bond formationEDCJacketed screw reactorSolvent-free, room temperature, short residence time
Peptide synthesisPolymer-supported HOBt, PS-IIDQ, PS-DMAP, MP-TsOHPacked columnImmobilized reagents and scavengers, catch and release protocol
Lipase-catalyzed amidationLipozyme® TL IMMicroreactorBiocatalysis, high efficiency
Direct amidationCarbon disulfide, AluminaNot specifiedLow-cost coupling agent, reusable catalyst

Derivatization and Structural Modification Strategies

Derivatization of the (2E)-N-(2-methylphenyl)-3-phenyl-2-propenamide backbone is a primary strategy for generating analogues with varied physicochemical properties. These modifications are typically targeted at three main regions of the molecule.

The amide nitrogen of the propenamide scaffold provides a convenient point for introducing a wide array of substituents. The synthesis of N-phenyl cinnamamides is often achieved through the reaction of cinnamoyl chloride with various substituted anilines. mdpi.com This approach allows for the systematic introduction of different functional groups onto the N-phenyl ring, thereby modulating the electronic and steric properties of the molecule.

Research has demonstrated the synthesis of numerous analogues by varying the substituents on this ring. Both electron-donating and electron-withdrawing groups have been successfully incorporated, leading to a diverse library of compounds. nih.gov For instance, derivatives have been prepared featuring chloro, dimethylamino, methoxy (B1213986), ethoxy, and cyano groups, typically at the para-position of the N-phenyl ring. mdpi.comnih.gov Other modifications include the introduction of a nitro group, as seen in the synthesis of N-(3-nitrophenyl)cinnamamide. mdpi.comresearchgate.net

Table 1: Examples of N-Phenyl Substitutions on the Cinnamamide Scaffold

Substituent on N-Phenyl RingReference Compound Example
4-Chloro (-Cl)N-(4-chlorophenyl)cinnamamide nih.gov
4-Dimethylamino (-NMe₂)N-(4-(dimethylamino)phenyl)cinnamamide nih.gov
4-Methoxy (-OMe)N-(4-methoxyphenyl)cinnamamide nih.gov
4-Ethoxy (-OEt)N-(4-ethoxyphenyl)cinnamamide nih.gov
4-Cyano (-CN)N-(4-cyanophenyl)cinnamamide nih.gov
3-Nitro (-NO₂)N-(3-nitrophenyl)cinnamamide mdpi.com
2-Methyl (-CH₃)N-(o-tolyl)caffeamide unhas.ac.id

Modifications on the 3-Phenyl Group of the Propenamide Backbone

The 3-phenyl group, originating from cinnamic acid, is another key site for structural modification. Cinnamic acid and its derivatives, which are naturally found in various plants, provide a range of substituted phenyl groups that can be incorporated into the propenamide structure. nih.gov These modifications can influence the planarity and electronic properties of the entire conjugated system.

Synthetic strategies often involve starting with substituted cinnamic acids or their corresponding methyl esters. ui.ac.idmdpi.com For example, hydroxycinnamamides have been derived from p-coumaric, caffeic, and ferulic acids. unhas.ac.id These precursors introduce hydroxyl and methoxy groups onto the 3-phenyl ring. nih.gov Halogenation of this ring is also a common modification, with fluorinated and chlorinated analogues being synthesized. mdpi.comnih.gov

Table 2: Examples of 3-Phenyl Group Modifications on the Propenamide Backbone

Substituent on 3-Phenyl RingPrecursor/Related Compound
4-Hydroxyp-Coumaric acid nih.gov
3,4-DihydroxyCaffeic acid nih.gov
4-Hydroxy-3-methoxyFerulic acid nih.gov
4-Fluoro4-Fluorocinnamic acid hydrazide nih.gov
4-Chloro(E)-3-(4-chlorophenyl)-N-(4-hydroxyphenethyl)acrylamide mdpi.com

Functionalization of the Propenamide Alkenyl Moiety

The α,β-unsaturated double bond in the propenamide backbone is a reactive site amenable to various addition reactions. ui.ac.id This alkenyl moiety can undergo difunctionalization, allowing for the introduction of two new functional groups across the double bond. Photoredox catalysis, for example, enables the synthesis of γ-lactones and γ-lactams from alkene precursors, a methodology applicable to the propenamide scaffold. nih.gov

A notable transformation is the Michael addition, where a nucleophile attacks the β-carbon of the α,β-unsaturated system. The reaction of N-phenyl cinnamamide with a carbon nucleophile like malononitrile (B47326) in the presence of a base such as sodium ethoxide leads to the formation of a tetrahydropyridine (B1245486) derivative. This transformation involves an initial conjugate addition to the alkenyl moiety, followed by an intramolecular cyclization. Such reactions highlight the potential of the propenamide double bond to act as an electrophile, facilitating the construction of more complex heterocyclic structures.

Mechanistic Studies of Chemical Reactions Involving the (2E)-Propenamide Scaffold

Understanding the mechanisms of reactions involving the (2E)-propenamide scaffold is crucial for controlling reaction outcomes, particularly with respect to stereochemistry and regiochemistry.

The geometry of the alkenyl double bond is a key stereochemical feature of the propenamide scaffold. While the (2E)-isomer is typically the more thermodynamically stable and common form, significant research has been dedicated to the contra-thermodynamic isomerization to the (2Z)-isomer. researchgate.net This transformation is often achieved through photocatalysis. researchgate.netnih.govfigshare.com

The mechanism involves the use of a photosensitizer, such as thioxanthone, 4CzIPN, or riboflavin (B1680620) (vitamin B2), which becomes excited upon irradiation with visible light. researchgate.netnih.govstrath.ac.ukburleylabs.co.uk This is followed by a selective energy transfer from the excited photocatalyst to the (2E)-propenamide. researchgate.netstrath.ac.uk This energy transfer promotes the rotation around the C=C bond, leading to the formation of the (2Z)-isomer. The directionality of the reaction is achieved because the analogous energy transfer to the Z-isomer is inefficient. researchgate.netstrath.ac.ukburleylabs.co.uk This inefficiency is attributed to developing allylic strain in the Z-isomer's excited state, which causes deconjugation of the chromophore, thus inhibiting the reverse isomerization back to the E-form. researchgate.netstrath.ac.uk Specialized photoreactor systems, which combine rapid photoisomerization with HPLC separation, have been developed to efficiently produce the pure, less stable Z-alkenes. nih.govfigshare.com

Regioselectivity refers to the preference for a reaction to occur at one specific site over other possible positions. wikipedia.orgdurgapurgovtcollege.ac.in In the context of the (2E)-propenamide scaffold, the α,β-unsaturated system dictates the regioselectivity of many addition reactions. The polarization of the conjugated system renders the β-carbon electrophilic and susceptible to attack by nucleophiles.

This principle is exemplified in the Michael addition reaction. The reaction of N-phenyl cinnamamide with malononitrile in the presence of a base is a regioselective process. The nucleophile generated from malononitrile preferentially attacks the β-carbon of the propenamide double bond, rather than the α-carbon or the carbonyl carbon. This specific site of attack is the defining characteristic of the reaction's regioselectivity. The resulting intermediate then undergoes a regioselective intramolecular cyclization to yield a single constitutional isomer of the tetrahydropyridine product. The study of such transformations is essential for predictably synthesizing complex molecules from the propenamide scaffold. masterorganicchemistry.com

Cycloaddition Reaction Mechanisms Involving 2-Propenamide Derivatives

Cycloaddition reactions are powerful chemical transformations that involve the combination of two or more unsaturated molecules to form a cyclic adduct, resulting in a net reduction in bond multiplicity. wikipedia.org In the context of 2-propenamide derivatives, the α,β-unsaturated system serves as a key component, typically acting as a 2π-electron system (a dipolarophile or dienophile) in these reactions. libretexts.org The mechanism of these reactions is often concerted, meaning bond-breaking and bond-forming occur in a single step through a cyclic transition state, and can be understood through the principles of frontier molecular orbital (FMO) theory. libretexts.org This theory posits that the reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. libretexts.org

The stereochemistry of the resulting cyclic product is highly controlled by the concerted nature of the mechanism, where the stereochemistry of the reactants is directly translated to the product. libretexts.org Cycloadditions can be categorized based on the number of π-electrons involved in the reaction, with common types being [4+2], [3+2], and [2+2] cycloadditions. wikipedia.orglibretexts.org

[2+2] Cycloadditions: These reactions involve the combination of two 2π-electron systems to form a four-membered ring. kib.ac.cn While thermally initiated [2+2] cycloadditions are often forbidden by orbital symmetry rules, photochemical [2+2] cycloadditions are common. wikipedia.org In a photochemical reaction, one reactant absorbs light, promoting an electron from its HOMO to the LUMO. This excited state can then react with a ground-state partner in a symmetrically allowed fashion. wikipedia.org A classic example analogous to propenamide derivatives is the photochemical dimerization of cinnamic acid, which yields cyclobutane (B1203170) derivatives known as truxillic acids. wikipedia.org Recent studies have also demonstrated the solid-state [2+2] cycloaddition of 1D coordination polymers containing pyridinamide olefin ligands, such as (2E)-N-3-Pyridinyl-3-(2-thienyl)-2-propenamide, which undergo dimerization upon UV irradiation to form cyclobutane derivatives. researchgate.net

[3+2] Cycloadditions: Also known as 1,3-dipolar cycloadditions, these reactions involve a 4π-electron "1,3-dipole" and a 2π-electron "dipolarophile" to form a five-membered heterocyclic ring. uchicago.edu The α,β-unsaturated double bond of 2-propenamide derivatives makes them suitable dipolarophiles. A variety of 1,3-dipoles, including nitrones, nitrile oxides, and azomethine ylides, can react with these derivatives. uchicago.educhemrxiv.org For instance, research on α,β-unsaturated sultams (sulfur analogues of lactams) has shown their utility as dipolarophiles in [3+2] cycloadditions, reacting with nitrones and nitrile oxides in a regio- and diastereoselective manner to produce fused heterocyclic structures. chemrxiv.org

[4+2] Cycloadditions (Diels-Alder Reactions): The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene (4π-electron system) and a dienophile (2π-electron system) to form a six-membered ring. libretexts.org In this scenario, the 2-propenamide derivative acts as the dienophile. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups; the amide functionality, while less activating than an aldehyde or ketone, still renders the double bond susceptible to reaction with electron-rich dienes. libretexts.org Formal [3+3] cycloaddition strategies have also been developed using vinylogous amides, which react with α,β-unsaturated iminiums to construct six-membered piperidinyl heterocycles. acs.orgumn.edu

The table below summarizes various cycloaddition reactions involving α,β-unsaturated amide systems and their analogues.

Reaction Typeπ-Electron SystemsReactants ExampleProduct TypeRef.
Photochemical [2+2][π2s + π2s]Cinnamic Acid DimerizationCyclobutane (Truxillic Acids) wikipedia.org
Photochemical [2+2][π2s + π2s](2E)-N-3-Pyridinyl-3-(2-thienyl)-2-propenamideDimerized Cyclobutane Derivative researchgate.net
1,3-Dipolar [3+2][π4s + π2s]α,β-Unsaturated Sultam + NitroneFused Isoxazolidine chemrxiv.org
1,3-Dipolar [3+2][π4s + π2s]α,β-Unsaturated Sultam + Nitrile OxideFused Isoxazoline chemrxiv.org
Diels-Alder [4+2][π4s + π2s]Conjugated Diene + 2-PropenamideSubstituted Cyclohexene libretexts.org
Formal [3+3]N/AVinylogous Amide + α,β-Unsaturated IminiumPiperidinyl Heterocycle acs.org

Studies on Reactivity Profiles of the α,β-Unsaturated Amide System

The reactivity of the α,β-unsaturated amide system, a key feature of (2E)-N-(2-methylphenyl)-3-phenyl-2-propenamide, is characterized by the electrophilic nature of the β-carbon, which makes it susceptible to nucleophilic attack. wikipedia.org This reactivity profile stems from the electronic conjugation between the carbon-carbon double bond and the carbonyl group of the amide. Resonance delocalization places a partial positive charge on the β-carbon, rendering it an electrophilic site for conjugate addition, also known as Michael addition. wikipedia.org

However, compared to other α,β-unsaturated carbonyl compounds, acrylamides are considered weakly electrophilic and are relatively unreactive. nih.govbeilstein-journals.org Their reactivity with nucleophiles, such as thiols, is generally less than that of structurally similar α,β-unsaturated esters, ketones, or aldehydes. nih.gov This attenuated reactivity is attributed to the electron-donating nature of the amide nitrogen, which reduces the partial positive charge on the β-carbon and the electrophilicity of the carbonyl carbon. masterorganicchemistry.com This inherent low reactivity has been a challenge in developing certain synthetic methodologies but has also been successfully exploited, making acrylamides a preferred electrophile for targeted covalent inhibitors in drug discovery. nih.govbeilstein-journals.org

The reactivity of the α,β-unsaturated amide system can be modulated by substituents at various positions:

N-Substituents: Aryl or heteroaryl groups on the nitrogen atom can influence reactivity. Studies have shown that N-aryl acrylamides are among the more reactive variants in this class. nih.gov

α- and β-Substituents: Substitution on the α or β carbons of the double bond generally reduces reactivity. nih.gov However, the introduction of a strong electron-withdrawing group, such as a trifluoromethyl group at the β-position, can increase the electrophilicity and enhance reactivity relative to an unsubstituted acrylamide (B121943). nih.gov Conversely, alkyl substitution at these positions tends to decrease reactivity. nih.gov In some cinnamamide derivatives, the presence of an electron-withdrawing group was reported to increase Nrf2 transcriptional activity, which is linked to the electrophilic effect at the β-position. nih.gov

The primary reaction pathway for soft nucleophiles with α,β-unsaturated amides is 1,4-conjugate addition. wikipedia.org Harder nucleophiles may favor 1,2-addition directly to the carbonyl carbon, although this is less common for amides compared to aldehydes and ketones due to the lower electrophilicity of the amide carbonyl. wikipedia.org

Research by scientists at Pfizer systematically studied the reactivity of a diverse set of acrylamides with glutathione (B108866) (GSH), a biological thiol. The findings, summarized in the table below, illustrate the impact of substitution on the reactivity profile.

Compound Typeα-Substitutionβ-SubstitutionN-SubstitutionRelative Reactivity (with GSH)Ref.
AcrylamideHHAryl/HeteroarylHigh nih.gov
AcrylamideHCF₃ArylIncreased (vs. H) nih.gov
AcrylamideHHHModerate nih.gov
AcrylamideHAlkylAryl/AlkylGreatly Reduced nih.gov
AcrylamideAlkylHAryl/AlkylGreatly Reduced nih.gov

This data underscores that unsubstituted α and β carbons and an aryl group on the nitrogen generally lead to the highest reactivity within the acrylamide class toward thiol nucleophiles. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2e N 2 Methylphenyl 3 Phenyl 2 Propenamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering profound insights into the chemical environment of individual atoms. For (2E)-N-(2-methylphenyl)-3-phenyl-2-propenamide, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its constitution and stereochemistry.

Proton Nuclear Magnetic Resonance (¹H NMR) for Configurational and Positional Assignment

The ¹H NMR spectrum is instrumental in assigning the configuration of the alkene moiety and the relative positions of the substituents on the aromatic rings. The trans or (E)-configuration of the double bond is confirmed by the large coupling constant (typically in the range of 15-16 Hz) observed for the vinyl protons.

Based on data from structurally similar cinnamamide (B152044) derivatives, the expected chemical shifts (δ) and coupling constants (J) for the key protons in (2E)-N-(2-methylphenyl)-3-phenyl-2-propenamide are detailed in the table below. The vinylic proton H-β, being deshielded by the phenyl ring, is expected to resonate further downfield than H-α. The protons of the phenyl and 2-methylphenyl groups will appear in the aromatic region, with their specific shifts and multiplicities determined by their substitution patterns. The methyl group on the tolyl substituent would appear as a singlet in the upfield region.

Interactive Data Table: Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
NH~8.0 - 8.5s (broad)-
H-β~7.7 - 7.8d~15.6
Phenyl-H (ortho)~7.5 - 7.6m-
Phenyl-H (meta, para)~7.3 - 7.4m-
2-Methylphenyl-H~7.1 - 7.3m-
H-α~6.5 - 6.6d~15.6
CH₃~2.2 - 2.3s-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its electronic environment. The carbonyl carbon of the amide group is characteristically found in the downfield region of the spectrum. The chemical shifts of the aromatic and vinylic carbons are also key indicators of the molecular structure.

The predicted chemical shifts for the carbon atoms in (2E)-N-(2-methylphenyl)-3-phenyl-2-propenamide, based on analogous compounds, are presented in the following table.

Interactive Data Table: Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O~165 - 167
C-β~140 - 142
C-α~120 - 122
Phenyl-C (ipso)~134 - 135
Phenyl-C (ortho, meta, para)~127 - 130
2-Methylphenyl-C (ipso-NH)~136 - 138
2-Methylphenyl-C (ipso-CH₃)~130 - 132
2-Methylphenyl-C~123 - 131
CH₃~17 - 18

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis

To further confirm the assignments made from one-dimensional NMR spectra and to establish the connectivity between different parts of the molecule, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For (2E)-N-(2-methylphenyl)-3-phenyl-2-propenamide, a strong cross-peak between the vinylic protons H-α and H-β would be observed, confirming their vicinal relationship. Correlations between the aromatic protons on both the phenyl and 2-methylphenyl rings would also be visible, aiding in their specific assignment.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would show a cross-peak between H-α and C-α, H-β and C-β, and the methyl protons with the methyl carbon, as well as each aromatic proton with its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. Key expected correlations for (2E)-N-(2-methylphenyl)-3-phenyl-2-propenamide would include:

The NH proton to the carbonyl carbon (C=O) and the ipso-carbon of the 2-methylphenyl ring.

The vinylic proton H-α to the carbonyl carbon (C=O) and the ipso-carbon of the phenyl ring.

The vinylic proton H-β to the ipso-carbon of the phenyl ring.

The methyl protons to the ipso-carbon and the ortho-carbon of the 2-methylphenyl ring.

These 2D NMR experiments, in conjunction, provide an unambiguous and detailed confirmation of the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as offering insights into the structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. For (2E)-N-(2-methylphenyl)-3-phenyl-2-propenamide (C₁₆H₁₅NO), the calculated exact mass can be compared with the experimentally determined value.

Interactive Data Table: HRMS Data

IonCalculated m/zFound m/z
[M+H]⁺238.1226Value to be determined experimentally
[M+Na]⁺260.1046Value to be determined experimentally

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint and can be used to confirm the structure of the compound. Upon ionization, the molecular ion of (2E)-N-(2-methylphenyl)-3-phenyl-2-propenamide can undergo various fragmentation pathways. Common fragmentation patterns for amides include cleavage of the amide bond and rearrangements.

Key expected fragments and their corresponding m/z values are outlined below. The analysis of these fragments helps to piece together the molecular structure. For instance, the presence of a fragment corresponding to the cinnamoyl cation would confirm that part of the structure, while a fragment corresponding to the 2-methylaniline cation would confirm the other part.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation Data

m/zPossible Fragment Ion
237[M]⁺˙ (Molecular Ion)
131[C₆H₅CH=CHCO]⁺ (Cinnamoyl cation)
107[CH₃C₆H₄NH₂]⁺˙ (2-Methylaniline radical cation)
105[C₆H₅CO]⁺ (Benzoyl cation)
103[C₆H₅CH=CH]⁺˙ (Styrene radical cation)
91[C₇H₇]⁺ (Tropylium cation)
77[C₆H₅]⁺ (Phenyl cation)

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique essential for determining the purity of synthesized compounds and analyzing complex mixtures. nih.gov By coupling the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, LC-MS provides information on the molecular weight and structure of the components within a sample. lcms.cz

In the context of (2E)-N-(2-methylphenyl)-3-phenyl-2-propenamide, LC-MS is employed to verify the successful synthesis of the target molecule and to identify any byproducts or impurities. The liquid chromatography component separates the target compound from other substances in the reaction mixture based on their physicochemical properties, such as polarity. Subsequently, the mass spectrometer detects and fragments the eluted molecules, generating a unique mass spectrum for each component. This spectrum allows for the confirmation of the molecular weight of (2E)-N-(2-methylphenyl)-3-phenyl-2-propenamide and aids in the structural identification of any related impurities. nih.gov High-speed on-line SPE-LC-MS/MS methods can offer rapid and sensitive analysis for various compounds in complex matrices. lcms.cz While specific retention time and mass fragmentation data for (2E)-N-(2-methylphenyl)-3-phenyl-2-propenamide are not detailed in the available literature, the general methodology is a standard procedure for the characterization of such novel compounds. uobaghdad.edu.iq

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of a compound shows absorption bands at specific wavenumbers, corresponding to the vibrational frequencies of its chemical bonds.

For (2E)-N-(2-methylphenyl)-3-phenyl-2-propenamide, the IR spectrum provides clear evidence for its key structural features. The characteristic absorption bands are assigned based on data from closely related cinnamamide structures. unhas.ac.idresearchgate.net The presence of a sharp band with strong intensity around 1650-1677 cm⁻¹ is indicative of the amide I band (C=O stretching vibration). unhas.ac.idrsc.org Another key feature is the amide II band (N-H bending vibration), which appears as a sharp band of medium intensity around 1533-1552 cm⁻¹. unhas.ac.idresearchgate.net The N-H stretching vibration of the secondary amide is typically observed in the region of 3184–3305 cm⁻¹. unhas.ac.idresearchgate.net

The trans configuration of the alkene double bond (C=C) is confirmed by a characteristic absorption band around 970 cm⁻¹. unhas.ac.id Furthermore, the C=C stretching vibration of the olefinic group is found near 1593-1616 cm⁻¹. unhas.ac.id The presence of aromatic rings is confirmed by C=C stretching vibrations within the ring, typically appearing in the 1450-1600 cm⁻¹ range, and C-H stretching absorptions for sp² hybridized carbons just above 3000 cm⁻¹. rsc.org

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)Reference
Amide (N-H)Stretching3184 - 3305 unhas.ac.idresearchgate.net
Aromatic (C-H)Stretching~3032 unhas.ac.id
Amide I (C=O)Stretching1650 - 1677 unhas.ac.idrsc.org
Olefin (C=C)Stretching1593 - 1616 unhas.ac.id
Amide II (N-H)Bending1533 - 1552 unhas.ac.idresearchgate.net
trans-Olefin (=C-H)Out-of-plane bend~970 unhas.ac.id

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While the specific crystal structure of (2E)-N-(2-methylphenyl)-3-phenyl-2-propenamide is not available, detailed analyses of closely related cinnamamide derivatives, such as N-(3-nitrophenyl)cinnamamide, provide significant insight into the expected molecular geometry, conformation, and intermolecular interactions. researchgate.netmdpi.com

Crystal Data for Analogue N-(3-nitrophenyl)cinnamamide
ParameterValueReference
Chemical FormulaC₁₅H₁₂N₂O₃ researchgate.net
Crystal SystemMonoclinic researchgate.netmdpi.com
Space GroupP2₁/n researchgate.netmdpi.com
a (Å)6.7810 (5) researchgate.netmdpi.com
b (Å)23.0913 (15) researchgate.netmdpi.com
c (Å)8.2079 (5) researchgate.netmdpi.com
V (ų)1282.76 (15) researchgate.netmdpi.com
Z4 researchgate.netmdpi.com

Investigation of Intermolecular Hydrogen Bonding and Supramolecular Assemblies

In the solid state, molecules of (2E)-N-(2-methylphenyl)-3-phenyl-2-propenamide are expected to interact with one another through non-covalent forces, leading to the formation of ordered, three-dimensional supramolecular structures. Hydrogen bonding is a dominant force in these assemblies. The amide group provides both a hydrogen bond donor (N-H) and an acceptor (C=O), facilitating the formation of intermolecular N-H···O hydrogen bonds. These interactions often link molecules into chains or centrosymmetric dimers. researchgate.netresearchgate.net

In addition to classical hydrogen bonds, weaker C-H···O interactions and π-π stacking between the aromatic rings can play significant roles in stabilizing the crystal packing. researchgate.net These collective interactions govern the physical properties of the crystalline material, such as its melting point and solubility.

Powder X-ray Diffraction (PXRD) for Crystalline Form Characterization

Powder X-ray Diffraction (PXRD) is an essential analytical tool for the characterization of polycrystalline materials. It generates a unique diffraction pattern, often described as a 'fingerprint,' for a specific crystalline phase. This technique is invaluable for identifying crystalline forms (polymorphs), assessing sample purity, and monitoring the solid-state integrity of a compound during various processing stages. uobaghdad.edu.iq While a specific PXRD pattern for (2E)-N-(2-methylphenyl)-3-phenyl-2-propenamide is not reported in the reviewed literature, it remains a standard and crucial method for the solid-state characterization of such crystalline organic compounds.

Computational and Theoretical Chemistry Studies of 2e N 2 Methylphenyl 3 Phenyl 2 Propenamide

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intricacies of molecular systems. For (2E)-N-(2-methylphenyl)-3-phenyl-2-propenamide, these calculations are instrumental in predicting its behavior in chemical reactions and understanding the fundamental principles governing its structure.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. The B3LYP hybrid functional is a commonly employed method in the study of organic molecules, including cinnamamide (B152044) derivatives.

DFT calculations can elucidate several key properties of (2E)-N-(2-methylphenyl)-3-phenyl-2-propenamide:

Optimized Molecular Geometry: These calculations determine the most stable three-dimensional arrangement of atoms in the molecule, providing insights into bond lengths, bond angles, and dihedral angles.

Electronic Properties: Important electronic parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Table 1: Illustrative DFT-Calculated Properties for a Generic Cinnamamide Structure

PropertyDescriptionTypical Information Gained
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the ability to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the ability to accept electrons.
HOMO-LUMO Gap Energy difference between HOMO and LUMO.Relates to chemical reactivity and stability.
Dipole Moment Measure of the net molecular polarity.Influences solubility and intermolecular interactions.

This table is illustrative and does not represent actual calculated values for (2E)-N-(2-methylphenyl)-3-phenyl-2-propenamide.

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) is a theoretical framework used to study the mechanisms of chemical reactions by analyzing the changes in electron density along the reaction pathway. MEDT provides a powerful alternative to frontier molecular orbital (FMO) theory for understanding reactivity, particularly in cycloaddition reactions.

A key concept in MEDT is the analysis of the global electron density transfer (GEDT) between reactants. This helps to classify reactions as non-polar, polar, or ionic. The theory posits that the feasibility of a reaction is related to the ability of the reactants to reorganize their electron density to form new bonds.

While a specific MEDT study on (2E)-N-(2-methylphenyl)-3-phenyl-2-propenamide is not available, the principles of MEDT can be applied to understand its potential reactivity in various chemical transformations. For instance, in a hypothetical cycloaddition reaction involving this molecule, MEDT would be used to:

Analyze the conceptual DFT reactivity indices of the reactants to predict the polar nature of the reaction.

Locate the transition state structures and analyze the topological changes of the electron localization function (ELF) to understand the bond formation sequence.

Conceptual Density Functional Theory (CDFT) for Reactivity Indices and Selectivity Predictions

Conceptual Density Functional Theory (CDFT) provides a set of chemical concepts and reactivity indices derived from the principles of DFT. mdpi.comnih.govuss.clresearchgate.netsemanticscholar.org These indices are powerful tools for predicting and understanding the reactivity and selectivity of chemical reactions. mdpi.comnih.govuss.clresearchgate.netsemanticscholar.org

Key global reactivity indices in CDFT include:

Electronic Chemical Potential (μ): This measures the escaping tendency of electrons from a molecule. It is related to the negative of electronegativity.

Chemical Hardness (η): This quantifies the resistance of a molecule to changes in its electron distribution.

Electrophilicity Index (ω): This global index measures the propensity of a species to accept electrons.

Nucleophilicity Index (N): This index quantifies the nucleophilic character of a molecule.

In addition to these global indices, CDFT also provides local reactivity indices, such as the Fukui functions and Parr functions, which indicate the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. For (2E)-N-(2-methylphenyl)-3-phenyl-2-propenamide, these local indices could predict whether reactions are more likely to occur at the aromatic rings, the amide functionality, or the α,β-unsaturated system.

Table 2: Key Conceptual DFT Reactivity Indices

IndexFormulaChemical Interpretation
Chemical Potential (μ) μ ≈ -(I + A) / 2Tendency of electrons to escape.
Chemical Hardness (η) η ≈ I - AResistance to change in electron distribution.
Electrophilicity (ω) ω = μ² / 2ηPropensity to accept electrons.
Nucleophilicity (N) N = EHOMO(Nu) - EHOMO(TCE)Nucleophilic character (referenced to tetracyanoethylene).

I = Ionization Potential, A = Electron Affinity

Bonding Evolution Theory (BET) Analysis for Bond Formation Processes

Bonding Evolution Theory (BET) provides a detailed description of the changes in chemical bonds during a reaction. It achieves this by analyzing the topology of the Electron Localization Function (ELF) along the reaction coordinate. The ELF is a function that reveals the regions of space where electron pairs are localized, such as in covalent bonds and lone pairs.

The application of BET to a chemical reaction, such as the formation of the amide bond in (2E)-N-(2-methylphenyl)-3-phenyl-2-propenamide, would involve:

Mapping the reaction pathway from reactants to products.

Calculating the ELF for a series of points along this pathway.

Identifying the "catastrophes" (in the mathematical sense of catastrophe theory) in the ELF topology, which correspond to the formation and breaking of chemical bonds.

This analysis provides a detailed, step-by-step picture of how the electron density reorganizes to transform reactants into products, offering a deeper understanding of the reaction mechanism than can be obtained from simply looking at the static structures of the reactants and products. umich.eduumich.eduyoutube.comresearchgate.netnih.gov

Molecular Modeling and Simulation Approaches

Beyond quantum chemical calculations on static structures, molecular modeling and simulation techniques allow for the exploration of the dynamic behavior of molecules.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are often highly dependent on its three-dimensional shape or conformation. (2E)-N-(2-methylphenyl)-3-phenyl-2-propenamide has several rotatable bonds, which means it can exist in various conformations.

Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers between them (transition states). A common technique for this is to perform a potential energy surface (PES) scan . researchgate.netq-chem.com In a PES scan, the potential energy of the molecule is calculated as a function of one or more dihedral angles, while the rest of the molecular geometry is optimized at each step. researchgate.netq-chem.com

The results of a conformational analysis are often visualized as an energy landscape, a plot of potential energy versus the conformational coordinates. This landscape reveals the relative energies of different conformers and the pathways for interconversion between them. For (2E)-N-(2-methylphenyl)-3-phenyl-2-propenamide, conformational analysis would be crucial for understanding how its shape influences its interactions with other molecules, such as biological receptors.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. In the context of drug discovery and computational chemistry, MD simulations provide detailed insights into the dynamic behavior of a ligand-protein complex, revealing the stability of their interactions and any conformational changes that may occur. For cinnamamide derivatives, such as (2E)-N-(2-methylphenyl)-3-phenyl-2-propenamide, MD simulations can validate the binding modes predicted by molecular docking and assess the stability of the compound within the active site of a target protein. ikm.org.mysemanticscholar.org

The simulation process typically begins with the docked complex of the ligand and the target macromolecule. This system is then solvated in a water box with ions to neutralize the charge, creating a more biologically relevant environment. The system undergoes energy minimization to remove any steric clashes, followed by a gradual heating and equilibration phase to reach the desired temperature and pressure. Finally, a production run, often spanning nanoseconds, is performed to collect data on the trajectory of the atoms.

Analysis of the MD trajectory can reveal critical information, such as the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. A stable complex will exhibit low RMSD fluctuations. Additionally, root-mean-square fluctuation (RMSF) analysis can identify flexible regions of the protein. The persistence of key interactions, like hydrogen bonds observed in docking, can also be monitored throughout the simulation. semanticscholar.org For instance, a study on cinnamamide derivatives as anticancer agents used MD simulations to confirm the stability of the ligand-protein complex, showing consistent binding energy over the simulation period. ikm.org.my

MD Simulation Parameter Typical Value/Condition Purpose
Force Field AMBER, CHARMM, GROMOSDescribes the potential energy of the system's particles.
Solvent Model TIP3P, SPC/EExplicitly represents water molecules in the simulation box.
Simulation Time 50-200 nsDuration of the production run to observe dynamic events.
Temperature 300 KSimulates physiological temperature.
Pressure 1 atmSimulates physiological pressure.
Ensemble NPT (Isothermal-Isobaric)Keeps the number of particles, pressure, and temperature constant.

Molecular Docking for Ligand-Macromolecule Interaction Hypotheses

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or macromolecule) to form a stable complex. nih.gov This method is instrumental in drug design for hypothesizing the interaction between a potential drug molecule, like (2E)-N-(2-methylphenyl)-3-phenyl-2-propenamide, and its biological target, typically a protein or enzyme. researchgate.net The process involves sampling a high number of possible conformations of the ligand within the active site of the receptor and scoring them based on their binding affinity. ikm.org.my

The results of molecular docking provide a binding energy score, which estimates the strength of the interaction, and a detailed 3D model of the ligand-receptor complex. ikm.org.my This model allows for the visualization and analysis of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. semanticscholar.org For example, in studies of cinnamamide-quinazoline derivatives as potential EGFR inhibitors, molecular docking was used to understand the interactions within the EGFR binding sites. nih.gov These studies often reveal that specific amino acid residues in the active site are crucial for binding. The cinnamamide scaffold itself enables multiple interactions, including hydrophobic, dipolar, and hydrogen bonding, with molecular targets. nih.gov

Hypothetical docking of (2E)-N-(2-methylphenyl)-3-phenyl-2-propenamide into the active site of a target like Epidermal Growth Factor Receptor (EGFR) could reveal hydrogen bonds between the amide group and key residues, as well as hydrophobic interactions involving the phenyl and methylphenyl rings.

Parameter Description Example Finding for a Cinnamamide Derivative
Target Protein Epidermal Growth Factor Receptor (EGFR)A kinase involved in cell growth and proliferation.
Binding Energy Estimated free energy of binding (kcal/mol). Lower values indicate stronger binding.-8.5 kcal/mol
Interacting Residues Specific amino acids in the protein's active site that interact with the ligand.Met793, Leu718, Val726, Ala743, Cys797
Hydrogen Bonds Key stabilizing interactions.Amide N-H with the backbone carbonyl of Met793.
Hydrophobic Interactions Interactions involving nonpolar parts of the ligand and protein.Phenyl ring with Leu718, Val726; Methylphenyl ring with Ala743.

Theoretical Structure-Activity Relationship (SAR) Studies

Theoretical Structure-Activity Relationship (SAR) studies explore the connection between the chemical structure of a compound and its biological activity. nih.govdocumentsdelivered.com By systematically modifying the molecular structure of a lead compound, researchers can identify which chemical groups (pharmacophores) are essential for its therapeutic effects and which are detrimental. The cinnamamide scaffold is a versatile template for designing new therapeutic molecules because it has multiple sites for modification: the aromatic ring, the amide function, and the α,β-unsaturated system. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Using Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.org Instead of qualitative descriptions, QSAR provides a quantitative correlation. To build a QSAR model, a set of compounds with known activities is required. For each compound, a series of numerical values, known as molecular descriptors, are calculated. researchgate.net

These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, like Multiple Linear Regression (MLR) or machine learning algorithms, are then used to develop an equation that links these descriptors to the observed biological activity. nih.gov A robust QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. researchgate.netnih.gov

For a series of cinnamamide derivatives, a QSAR model might reveal that increased hydrophobicity (described by LogP) and the presence of electron-withdrawing groups on the phenyl ring (described by electronic descriptors) are correlated with higher biological activity.

Descriptor Type Example Descriptor Information Encoded
Constitutional Molecular Weight (MW)Size of the molecule.
Topological Wiener IndexMolecular branching and shape.
Geometric Molecular Surface Area (MSA)3D size and shape of the molecule.
Thermodynamic LogP (Octanol-Water Partition Coefficient)Lipophilicity/hydrophobicity of the molecule.
Electronic Dipole MomentPolarity and charge distribution of the molecule.
Quantum-Chemical HOMO/LUMO EnergiesElectron-donating or accepting ability.

A typical QSAR model is evaluated using several statistical metrics to ensure its predictive power and robustness.

Statistical Parameter Symbol Acceptable Value Significance
Coefficient of Determination > 0.6Measures how well the model fits the training data.
Adjusted R² R²adjClose to R²R² adjusted for the number of descriptors in the model.
Cross-validated R² Q²cv> 0.5Measures the internal predictive ability of the model (robustness).
External Validation R² R²pred> 0.5Measures the model's ability to predict the activity of an external test set.

In Silico Ligand Design and Virtual Screening Methodologies

In silico ligand design and virtual screening are computational strategies that have become central to modern drug discovery, allowing researchers to design and evaluate vast numbers of potential drug candidates rapidly and cost-effectively. nih.govnih.gov These methods utilize the structural information of the biological target or known active ligands to identify promising new compounds from large chemical libraries.

Virtual Screening (VS) can be broadly categorized into two approaches:

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target macromolecule, which is typically determined by X-ray crystallography or NMR, or modeled through homology modeling. nih.gov A library of compounds is then docked into the target's active site, and compounds are ranked based on their predicted binding affinity or how well they fit. nih.govmdpi.com This approach is powerful for discovering novel scaffolds that can interact with the target.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be employed. This approach relies on the knowledge of a set of molecules that are known to be active. nih.gov A model (or pharmacophore) is built based on the common chemical features of these active ligands. This model is then used as a template to search for other compounds in a database that possess similar properties. mdpi.comresearchgate.net

In Silico Ligand Design involves the creation of novel molecules computationally. This can be done through fragment-based design, where small chemical fragments are docked into the active site and then grown or linked together to create a larger, more potent molecule. nih.gov Another approach is de novo design, where algorithms build a molecule atom-by-atom or fragment-by-fragment directly within the binding site to optimize interactions. nih.gov These designed compounds can then be synthesized and tested experimentally.

Step Methodology Objective
1. Target Selection & Preparation Bioinformatics & Structural BiologyIdentify a relevant biological target and obtain its 3D structure.
2. Library Preparation CheminformaticsPrepare a large database of small molecules for screening (e.g., ZINC, ChEMBL).
3. Screening Molecular Docking (SBVS) or Pharmacophore Modeling (LBVS)Computationally screen the library against the target or model.
4. Hit Selection Scoring Functions & FilteringRank the compounds based on predicted affinity and filter for drug-like properties (e.g., Lipinski's Rule of Five).
5. Hit-to-Lead Optimization In Silico Ligand DesignModify the most promising "hit" compounds to improve potency and pharmacokinetic properties.
6. Experimental Validation In Vitro AssaysSynthesize and test the top-ranked compounds to confirm their biological activity.

Future Research Directions and Potential Applications in Chemical Sciences

Exploration of Asymmetric Synthesis and Chiral Induction for (2E)-N-(2-methylphenyl)-3-phenyl-2-propenamide

The development of stereoselective synthetic methods to access chiral derivatives of (2E)-N-(2-methylphenyl)-3-phenyl-2-propenamide is a crucial area for future research. While the synthesis of N-arylcinnamamides is well-established, achieving enantiocontrol remains a significant challenge. Future work could focus on introducing chirality at various positions, such as the α- or β-carbons of the propenamide backbone, through asymmetric catalysis.

Potential strategies could be adapted from successful asymmetric syntheses of related compounds. For instance, chiral catalysts could be employed in reactions such as asymmetric hydrogenation, conjugate additions, or cycloadditions. Organocatalysis, which utilizes small chiral organic molecules, presents a promising metal-free approach. Catalysts like chiral prolinol derivatives or imidazolidinones have proven effective in asymmetric conjugate additions to similar α,β-unsaturated systems and could be adapted for this specific substrate.

Another avenue involves the use of chiral transition-metal complexes. Catalytic systems based on rhodium, palladium, or copper, paired with chiral ligands, could facilitate enantioselective transformations. For example, a chiral palladium(II)-catalyzed hydroaminocyclization has been used to construct N-C axially chiral compounds, a strategy that could potentially be explored for derivatives of N-aryl propenamides. Furthermore, enzyme-catalyzed reactions, known for their high stereoselectivity under mild conditions, offer a green alternative for producing enantiomerically pure derivatives.

Catalytic SystemPotential Asymmetric ReactionRelevant Precedent/Concept
Chiral Organocatalysts (e.g., MacMillan imidazolidinones)Conjugate AdditionCatalyzes asymmetric conjugate additions to α,β-unsaturated aldehydes and ketones.
Transition Metal Complexes (e.g., Rh-BINAP)Asymmetric HydrogenationWidely used for the enantioselective hydrogenation of alkenes.
Chiral Lewis AcidsDiels-Alder / [3+2] CycloadditionsEnables enantiocontrolled construction of cyclic structures.
Chiral Aryl Iodide CatalystsAsymmetric DifluorinationShown to be effective for the enantioselective difluorination of cinnamamides. researchgate.net
Biocatalysts (e.g., Lipases, Ene-reductases)Kinetic Resolution / Asymmetric ReductionEnzymes can offer high enantioselectivity in transformations of the propenamide backbone.

Advanced Mechanistic Investigations into Novel Reaction Pathways of (2E)-Propenamides

The propenamide scaffold is rich in functionality, offering multiple reactive sites that can be exploited in novel reaction pathways. nih.gov Advanced mechanistic studies are essential to understand and control these transformations. A particularly promising area is the exploration of photochemical reactions. The cinnamoyl moiety is known to undergo [2+2] photocycloaddition reactions upon UV irradiation, leading to the formation of cyclobutane (B1203170) rings (truxillic acid derivatives). acs.orgwikipedia.org Investigating these reactions for (2E)-N-(2-methylphenyl)-3-phenyl-2-propenamide, both in solution and the solid state, could lead to the synthesis of complex polycyclic structures with high regio- and diastereoselectivity. researchgate.netdigitellinc.com The use of flow photochemistry platforms could enhance control over these reactions. nih.gov

Beyond photochemistry, other reaction pathways warrant investigation. The double bond is susceptible to various addition reactions, and the amide functionality can be activated to participate in a range of transformations. Mechanistic studies could probe radical-mediated reactions, where radical species add across the double bond or are initiated at other positions in the molecule. researchgate.net Transition-metal-catalyzed reactions, such as hydroamination, hydrocarbonylation, or C-H activation at the aryl rings, could also unlock new synthetic routes to highly functionalized derivatives. beilstein-journals.org Understanding the underlying mechanisms through kinetic studies, isotopic labeling, and computational modeling will be key to developing efficient and selective synthetic methods.

Rational Design of Chemically Reactive Intermediates Based on the (2E)-N-(2-methylphenyl)-3-phenyl-2-propenamide Core

The generation and trapping of reactive intermediates derived from the (2E)-N-(2-methylphenyl)-3-phenyl-2-propenamide core is a sophisticated strategy for accessing novel chemical structures. lumenlearning.com A key approach involves the electrophilic activation of the amide oxygen. elsevierpure.com Treatment with reagents like triflic anhydride (B1165640) can convert the relatively unreactive amide into a highly electrophilic nitrilium or imidoyl triflate intermediate. nih.govnih.gov These activated species can then undergo reactions with a wide range of nucleophiles at the carbonyl carbon or be used to trigger intramolecular cyclizations, enabling the construction of complex heterocyclic systems.

Another strategy is the generation of radical intermediates. researchgate.net For example, single-electron transfer (SET) processes could generate radical anions or cations, which could then participate in subsequent bond-forming events. The design of precursors that can be controllably converted into these transient species under specific conditions (e.g., photochemically, electrochemically, or with radical initiators) would provide a powerful tool for synthetic chemists. The stability and reactivity of these intermediates would be influenced by the electronic properties of the N-(2-methylphenyl) and 3-phenyl substituents, allowing for fine-tuning of their chemical behavior.

Development of (2E)-N-(2-methylphenyl)-3-phenyl-2-propenamide as a Scaffold for Material Science Applications (e.g., Polymer Chemistry, Functional Materials)

The structural characteristics of (2E)-N-(2-methylphenyl)-3-phenyl-2-propenamide make it an attractive building block for material science. The vinyl group of the propenamide can act as a monomer for polymerization reactions. While cinnamic derivatives often exhibit low homopolymerizability due to steric hindrance, they can be effectively incorporated into copolymers with other vinyl monomers like acrylates and styrene (B11656) through controlled radical polymerization techniques such as RAFT or NMP. nih.govnii.ac.jp The inclusion of the rigid, bulky cinnamamide (B152044) unit can significantly alter the properties of the resulting polymer, for instance, by increasing its glass transition temperature (Tg). nih.govnii.ac.jp

Furthermore, the cinnamoyl moiety is a well-known photo-cross-linkable group. researchgate.net Upon exposure to UV light, the double bonds can undergo [2+2] cycloaddition, forming a durable polymer network. acs.orgresearchgate.net This property is highly valuable for producing photolithographic materials, negative photoresists, and materials for aligning liquid crystals. acs.orgresearchgate.net By synthesizing polymers or copolymers containing the (2E)-N-(2-methylphenyl)-3-phenyl-2-propenamide unit, it is possible to create functional materials whose properties can be precisely controlled by light.

Polymerization MethodMonomer TypePotential Polymer Properties & Applications
Radical Copolymerization (e.g., with Styrene, Acrylates)Vinyl MonomerEnhanced thermal stability (higher Tg); modified mechanical properties. nih.govnii.ac.jp
PolycondensationDiol/Diamine Monomer (if functionalized)Creation of polyesters or polyamides with photo-cross-linkable side chains.
Photo-induced Cross-linking ([2+2] Cycloaddition)Pre-formed Polymer with Cinnamoyl GroupsFormation of insoluble polymer networks; applications in coatings, hydrogels, and photolithography. acs.orgresearchgate.net

Integration of Machine Learning and AI in the Prediction of Synthetic Routes and Reactivity

Predict the most likely sites for C-H activation.

Forecast the success of various catalytic cross-coupling reactions.

Estimate the enantiomeric excess for a proposed asymmetric synthesis.

Screen virtual libraries of derivatives for desired properties.

The integration of these predictive technologies can significantly accelerate the research and development cycle, allowing chemists to prioritize experiments with the highest probability of success and explore chemical space more efficiently. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (2E)-N-(2-methylphenyl)-3-phenyl-2-propenamide?

  • Methodological Answer : The compound can be synthesized via a two-step process. First, esterification of 2-methylphenylamine with acryloyl chloride under acidic conditions yields the intermediate acrylamide. Second, a base-catalyzed Michael addition with phenylacetylene derivatives introduces the 3-phenyl group. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) significantly influence stereoselectivity to favor the (2E)-isomer. Characterization via 1^1H NMR and FT-IR should confirm the trans-configuration (C=C bond) and amide linkage .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% by area normalization).
  • Spectroscopy : 1^1H/13^{13}C NMR (in CDCl3_3) to verify substituent positions and stereochemistry. Key signals include vinyl protons (δ 6.2–7.1 ppm, coupling constant J=1516J = 15–16 Hz for trans-configuration) and aromatic protons (δ 7.0–7.8 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+^+ and fragmentation patterns .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon). Avoid prolonged exposure to moisture or oxidizing agents. Conduct stability studies via accelerated degradation (40°C/75% RH for 4 weeks) monitored by HPLC to identify decomposition products (e.g., hydrolysis of the amide bond) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer : Discrepancies in NMR or IR spectra (e.g., unexpected splitting or peak shifts) may arise from conformational flexibility or solvent effects. Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate spectra under varying conditions. Compare experimental and theoretical results to identify dominant conformers or environmental interactions .

Q. What strategies optimize the compound’s reactivity in cross-coupling reactions for functionalized derivatives?

  • Methodological Answer : The α,β-unsaturated amide moiety participates in Heck or Suzuki-Miyaura couplings. Use palladium catalysts (e.g., Pd(OAc)2_2 with SPhos ligand) in polar aprotic solvents (DMF or DMSO) at 80–100°C. Monitor regioselectivity via LC-MS and adjust ligand steric bulk to control arylation at the β-position .

Q. How can researchers elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • In Vitro Assays : Screen for kinase inhibition (e.g., EGFR or VEGFR2) using fluorescence-based ADP-Glo™ assays.
  • Molecular Docking : Use AutoDock Vina to predict binding poses in protein active sites (e.g., COX-2 or tubulin). Validate with mutagenesis studies targeting predicted interaction residues.
  • Transcriptomics : RNA-seq analysis of treated cancer cell lines to identify dysregulated pathways (e.g., apoptosis or angiogenesis) .

Q. What environmental exposure controls are necessary during large-scale synthesis?

  • Methodological Answer : Implement closed-system reactors with scrubbers to capture volatile organic compounds (VOCs). Monitor workplace air using NIOSH-approved methods (e.g., OSHA PV2121). For waste management, neutralize amide-containing residues with alkaline hydrolysis (NaOH, 60°C) before disposal .

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2-Propenamide, N-(2-methylphenyl)-3-phenyl-, (2E)-
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2-Propenamide, N-(2-methylphenyl)-3-phenyl-, (2E)-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.